molecular formula C16H12ClN3O B606307 Bobcat339 CAS No. 2280037-51-4

Bobcat339

Cat. No. B606307
CAS RN: 2280037-51-4
M. Wt: 297.742
InChI Key: QMGYGOOYCNTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .


Synthesis Analysis

Bobcat339 is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The molecular formula of Bobcat339 is C16H12ClN3O . The molecular weight is 297.74 .


Chemical Reactions Analysis

Bobcat339 is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .


Physical And Chemical Properties Analysis

Bobcat339 is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .

Scientific Research Applications

TET Dioxygenases Inhibition

Bobcat339 is known as a small molecule inhibitor of TET (Ten Eleven Translocation) dioxygenases . TET dioxygenases are non-heme Fe (II) and α-ketoglutarate dependent enzymes that catalyze oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This typically leads to gene activation and epigenetic remodeling .

Epigenetic Remodeling

The oxidation process catalyzed by TET dioxygenases, which Bobcat339 inhibits, leads to gene activation and epigenetic remodeling . This suggests that Bobcat339 could be used in research related to gene expression and epigenetic changes.

Copper (II) Contamination

Interestingly, the inhibitory activity of Bobcat339 has been found to be directly correlated with Cu (II) content . This suggests that Bobcat339 alone may not be capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .

Pharmaceutical Promise

Bobcat339 has been mentioned as having pharmaceutical promise . While the specific applications are not detailed in the source, this suggests potential uses in drug development or therapeutic research.

Cell Culture Experiments

Bobcat339 has been used in cell culture experiments, where it was incubated with cells at 50 μM for 48 hours prior to collection and extraction of genomic DNA . This suggests its use in research involving cell cultures and genomic studies.

Fluorescence Microscopy

Although not directly related to the chemical properties of Bobcat339, it has been used in research involving fluorescence microscopy . This suggests potential applications in visualizing cellular or molecular processes.

Mechanism of Action

Target of Action

Bobcat339 is a synthetic small molecule that primarily targets the Ten-Eleven Translocation (TET) enzyme family, which includes TET1, TET2, and TET3 . These enzymes play a crucial role in active DNA demethylation in the eukaryotic genome . They catalyze the oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This process typically leads to gene activation and epigenetic remodeling .

Mode of Action

Bobcat339 is a cytosine-based inhibitor that is predicted to bind to the catalytic pockets of TET proteins . It has been reported to have mid-μM inhibitory activity against TET1 and TET2 . It has been observed that the inhibitory activity of bobcat339 is directly correlated with cu(ii) content .

Biochemical Pathways

The TET enzymes, targeted by Bobcat339, are involved in the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), a key step in removing DNA methylation marks . This process affects the epigenetic regulation of genes. By inhibiting TET enzymes, Bobcat339 can potentially alter the levels of 5mC and 5hmC in the DNA, thereby affecting gene expression and cellular functions .

Pharmacokinetics

It is known that bobcat339 is prepared in dimethyl sulfoxide (dmso) at 100 mm and is incubated with cells at 50 μm for 48 hours prior to collection and extraction of genomic dna .

Result of Action

Bobcat339 has been observed to block oocyte maturation and trigger early apoptosis in porcine models . It disrupts spindle architecture and chromosome alignment, probably due to a significant loss of 5hmC and a concurrent increase in 5mC . Furthermore, early parthenogenetic embryos treated with Bobcat339 exhibited abnormal 5mC and 5hmC levels, resulting in compromised cleavage and blastocyst rate .

Action Environment

It is worth noting that the inhibitory activity of bobcat339 has been found to be directly correlated with cu(ii) content . This suggests that the presence of certain environmental contaminants, such as copper ions, could potentially enhance the activity of Bobcat339.

Safety and Hazards

Bobcat339 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .

properties

IUPAC Name

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYGOOYCNTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bobcat339

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